molecular formula C20H20N4O3 B2939334 methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448027-85-7

methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2939334
CAS RN: 1448027-85-7
M. Wt: 364.405
InChI Key: RHFZHHPRQBACRP-UHFFFAOYSA-N
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Description

The compound is an off-white solid with a melting point of 70–75°C . It is a derivative of imidazo[1,2-a]pyridine, which is known to possess a broad range of biological activity .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . The yield of this reaction is reported to be 85% .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . Similarly, the 13C NMR spectrum shows peaks at different chemical shifts, indicating the presence of various types of carbon atoms .


Chemical Reactions Analysis

The compound has been shown to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR and 13C NMR spectra provide information about the chemical structure of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Water-mediated Hydroamination : Studies have explored the aqueous synthesis of methylimidazo[1,2-a]pyridines, highlighting methods that do not require the deliberate addition of a catalyst. These methods have yielded good results for similar compounds, demonstrating the versatility and potential of water as a medium for organic reactions (Darapaneni Chandra Mohan et al., 2013).
  • Catalyzed Aminooxygenation : Utilizing acetonitrile as a solvent and silver as a catalyst, intramolecular aminooxygenation has been successfully applied to produce imidazo[1,2-a]pyridine-3-carbaldehydes. This method could potentially be adapted for the synthesis of structurally related compounds (Darapaneni Chandra Mohan et al., 2013).

Biological Applications

  • Histamine-3 Receptor Antagonists : Research into 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives has identified potent H(3) receptor antagonists, suggesting a framework for developing new therapeutics targeting the histamine-3 receptor (Dahui Zhou et al., 2012). This application demonstrates the potential for derivatives of the compound to be explored for similar biological activities.

Material Science

  • Polyimide Films : Partly imidized polyamic acids, which can be related to the chemical structure of interest, have been used to prepare high-performance polyimide films. These films exhibit reduced coefficients of linear thermal expansion and enhanced tensile strength and modulus when stretched, indicating potential applications in materials science (MA Peng-chang & Hou Yong, 2013).

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative effects .

properties

IUPAC Name

methyl 7-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-18(24-9-4-3-5-17(24)21-13)19(25)22-16-7-6-14-8-10-23(20(26)27-2)12-15(14)11-16/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFZHHPRQBACRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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